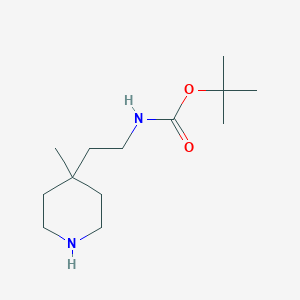![molecular formula C7H6N4O2 B8025596 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8025596.png)
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes intramolecular cyclization in the presence of bases such as sodium methoxide . This reaction is often accompanied by resinification, which can be mitigated by introducing electron-donor substituents at specific positions on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are increasingly being applied. This includes the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions where electron-donor substituents are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which have shown significant biological activities .
Aplicaciones Científicas De Investigación
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for various enzymes, including kinases.
Medicine: Exhibits anticancer and anti-inflammatory properties, making it a candidate for drug development
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a similar pyrrolopyrimidine structure.
Palbociclib: Another CDK4/6 inhibitor that shares structural similarities.
Uniqueness
2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which enhances its selectivity and potency as an enzyme inhibitor. This makes it a valuable compound for targeted therapeutic applications .
Propiedades
IUPAC Name |
2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-2-3-1-4(6(12)13)10-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEXTRJQBACQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one](/img/structure/B8025517.png)
![TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B8025532.png)

![3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8025539.png)
![Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B8025541.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8025554.png)


![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
![2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025573.png)
![Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025584.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025591.png)
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8025601.png)
